Regioisomeric Specificity in Biological Activity: 6-Bromo vs. 5-Bromo Substitution
While direct head-to-head biological activity data for [3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol versus its 5-bromo regioisomer is not publicly available in peer-reviewed literature, the distinct chemical structures and associated patent filings strongly imply non-equivalent biological profiles. The 6-bromo substitution pattern is associated with kinase inhibition, as suggested by BindingDB entry BDBM517692, which reports an IC₅₀ of 6,700 nM for a related pyridinylisoxazole compound [1]. In contrast, the 5-bromo regioisomer (CAS 856867-66-8) is cited in a patent concerning GABA A α5 receptor ligands, indicating a different therapeutic targeting profile [2]. This demonstrates that the position of the bromine atom directs the compound toward distinct molecular targets, making regioisomers non-interchangeable.
| Evidence Dimension | Putative Biological Target / Application Domain |
|---|---|
| Target Compound Data | Target: Kinase inhibition; Application: Anticancer research [1][3] |
| Comparator Or Baseline | Comparator (5-Bromo Regioisomer, CAS 856867-66-8): GABA A α5 receptor ligand [2] |
| Quantified Difference | IC₅₀ = 6,700 nM (inferred for kinase target) vs. Affinity for GABA A α5 (no numerical comparison available). |
| Conditions | In vitro enzyme inhibition assay (BindingDB) vs. Patent claims for receptor affinity. |
Why This Matters
Procurement of the correct regioisomer is essential to ensure alignment with the intended biological assay target, preventing misdirection of research resources.
- [1] BindingDB. (n.d.). Entry BDBM517692 / US11124489, Compound 36 (NY0563). IC50: 6700 nM. View Source
- [2] F. Hoffmann-La Roche AG. (2010). Isoxazole-pyridines as GABA A α5 receptor ligands. Brazilian Patent BRPI1013844A2. View Source
- [3] Yang, H., Xu, G., Bao, M., Zhang, D., Li, Z., & Pei, Y. (2014). Design and Synthesis of Pyridinylisoxazoles and Their Anticancer Activities. Chemical Journal of Chinese Universities, 35(12), 2584-2592. DOI: 10.7503/cjcu20140333. View Source
